octahydro-1H-cyclopenta[e][1,4]oxazepine
Description
Structure
2D Structure
Properties
CAS No. |
1555177-41-7 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,5,5a,6,7,8,8a-octahydro-1H-cyclopenta[e][1,4]oxazepine |
InChI |
InChI=1S/C8H15NO/c1-2-7-6-10-5-4-9-8(7)3-1/h7-9H,1-6H2 |
InChI Key |
DFKWHCVJUDYDIA-UHFFFAOYSA-N |
SMILES |
C1CC2COCCNC2C1 |
Canonical SMILES |
C1CC2COCCNC2C1 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
-
Antagonism of PAR1 :
- Research indicates that derivatives such as 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one exhibit antagonistic properties against the Protease Activated Receptor 1 (PAR1). This receptor is crucial in platelet activation and thrombus formation, suggesting applications in treating cardiovascular diseases by inhibiting excessive platelet aggregation.
-
Cytotoxicity and Anticancer Activity :
- Several studies have evaluated octahydro-1H-cyclopenta[e][1,4]oxazepine derivatives for their cytotoxic effects against various cancer cell lines. For instance, semisynthetic analogues of withalongolide A, which incorporate this compound's scaffold, have shown enhanced cytotoxicity against head and neck squamous cell carcinoma .
-
Bioactive Compound Development :
- The compound has been investigated for its potential as a bioactive agent with antimicrobial properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules with enhanced biological activity.
Synthesis and Mechanism of Action
The synthesis of this compound derivatives typically involves multi-step reactions that can include cyclization and functionalization techniques. These processes are essential for creating compounds with specific pharmacological profiles.
Table 1: Synthesis Pathways for this compound Derivatives
| Compound Name | Synthesis Method | Key Features |
|---|---|---|
| 2-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one | Multi-step synthesis involving cyclization | Potential PAR1 antagonist |
| 3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one | Base condensation reaction | Notable antioxidant activity |
Case Study 1: Cardiovascular Applications
A study focused on the interaction of 2-amino derivatives with PAR1 revealed their potential in developing antiplatelet therapies. The binding affinity of these compounds was assessed using various biological assays, demonstrating significant inhibition of platelet aggregation in vitro.
Case Study 2: Anticancer Research
In another investigation, this compound derivatives were tested against multiple cancer cell lines. Results indicated that specific analogues exhibited substantial cytotoxic effects, leading to further exploration of their mechanisms of action and structure-activity relationships (SAR) .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Saturation | Key Functional Groups |
|---|---|---|---|
| Octahydro-1H-cyclopenta[e][1,4]oxazepine | Cyclopenta-fused oxazepine | Fully saturated | Ether, secondary amine |
| Dibenzo[b,f][1,4]oxazepine (DBO) | Benzene-fused oxazepine | Aromatic | Ether, tertiary amine |
| Dibenz[b,f][1,4]oxazepine (CR) | Benzene-fused oxazepine | Aromatic | Ether, tertiary amine |
- This compound : The saturated cyclopentane ring reduces π-electron delocalization, increasing conformational flexibility compared to aromatic dibenzoxazepines. This may enhance binding adaptability in biological systems but reduce thermal stability .
- Dibenzo[b,f][1,4]oxazepine (DBO) : The aromatic benzene rings confer planar rigidity, facilitating π-π stacking interactions in drug-receptor binding. This structural feature is exploited in pharmaceuticals targeting serotonin receptors .
- CR (Dibenz[b,f][1,4]oxazepine) : As a chemical warfare agent, CR’s aromaticity contributes to environmental persistence and potent TRPA1 receptor activation, inducing severe irritation .
Pharmacological and Toxicological Profiles
Environmental and Stability Considerations
- This compound : Predicted to degrade faster than aromatic analogs due to lack of conjugated π-systems, reducing bioaccumulation risks.
- CR : High persistence on clothing and in soil complicates decontamination, necessitating specialized neutralization protocols .
Preparation Methods
Rhodium-Catalyzed Diastereoselective Cascade Cyclization
A notable method involves the cascade cyclization of diazoimides with alkylidenepyrazolones under rhodium catalysis:
- Catalysts and Conditions:
- Rhodium(II) acetate dimer [Rh₂(OAc)₄] (10 mol%)
- Binap bisphosphine ligand (±)-L3 (20 mol%)
- Solvent: 1,2-dichloroethane (DCE)
- Temperature: 80 °C
- Reaction Outcome:
- Formation of pyrazole-fused oxa-bridged oxazepine derivatives
- Excellent diastereoselectivity (dr > 20:1)
- Moderate to good chemical yields
- Mechanistic Insights:
- The aromatic pyrazole ring formation facilitates the cascade cyclization.
- The reaction proceeds via a stereoselective carbene insertion and ring closure sequence.
- Solvent Effects:
- Polar solvents like DMF inhibit the reaction.
- Solvents such as 1,4-dioxane and THF support good yields.
- HFIP and DCM give trace product amounts.
| Entry | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | DCE | Moderate | >20:1 |
| 2 | 1,4-Dioxane | Good | >20:1 |
| 3 | THF | Good | >20:1 |
| 4 | DMF | 0 | - |
| 5 | HFIP | Trace | >20:1 |
| 6 | DCM | Trace | >20:1 |
This method is valuable for constructing complex bicyclic oxazepine frameworks with high stereocontrol and has been confirmed by X-ray crystallography of the products.
Other Synthetic Considerations
- Starting Materials: The choice of starting materials such as (Z)-1-iodo-1,6-dienes and alkynes or diazoimides is critical for directing the cyclization pathways.
- Stereochemical Control: Both methods emphasize high diastereoselectivity, which is essential for biological activity and further functionalization.
- Reaction Conditions: Temperature, solvent polarity, and catalyst loading significantly influence yields and selectivity.
- Characterization: Products are typically characterized by NMR, X-ray crystallography, and chiral HPLC to confirm structure and stereochemistry.
Summary Table of Preparation Methods
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
